molecular formula C14H12FN3 B13992529 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methylbenzonitrile

5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methylbenzonitrile

Cat. No.: B13992529
M. Wt: 241.26 g/mol
InChI Key: VWSFOEHQKFAAGN-UHFFFAOYSA-N
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Description

5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methylbenzonitrile is a chemical compound that belongs to the class of organic compounds known as phenylimidazoles. This compound is characterized by the presence of a cyclopropyl group attached to an imidazole ring, which is further connected to a fluorinated benzonitrile structure. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methylbenzonitrile involves several steps. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved by reacting cyclopropylamine with glyoxal in the presence of ammonium acetate.

    Attachment of the imidazole ring to the benzonitrile structure: This step involves the reaction of the imidazole derivative with 2-fluoro-4-methylbenzonitrile under specific conditions, such as the use of a base like potassium carbonate in a suitable solvent like dimethylformamide (DMF).

    Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Scientific Research Applications

5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methylbenzonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is being conducted to explore its potential therapeutic applications, such as its role as an inhibitor of specific enzymes involved in disease pathways.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methylbenzonitrile involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect various biochemical processes within cells.

Comparison with Similar Compounds

5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methylbenzonitrile can be compared with other similar compounds, such as:

    5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methylbenzoic acid: This compound has a carboxylic acid group instead of a nitrile group, which may affect its reactivity and biological activity.

    5-(4-cyclopropyl-1H-imidazol-1-yl)-2-methoxybenzonitrile: The presence of a methoxy group instead of a fluorine atom can lead to different chemical and biological properties.

    5-(4-cyclopropyl-1H-imidazol-1-yl)-2-fluoro-4-methylbenzamide: This compound has an amide group, which can influence its solubility and interaction with biological targets.

Properties

Molecular Formula

C14H12FN3

Molecular Weight

241.26 g/mol

IUPAC Name

5-(4-cyclopropylimidazol-1-yl)-2-fluoro-4-methylbenzonitrile

InChI

InChI=1S/C14H12FN3/c1-9-4-12(15)11(6-16)5-14(9)18-7-13(17-8-18)10-2-3-10/h4-5,7-8,10H,2-3H2,1H3

InChI Key

VWSFOEHQKFAAGN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1N2C=C(N=C2)C3CC3)C#N)F

Origin of Product

United States

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